![molecular formula C18H21N5O4S B2954137 N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097926-80-0](/img/structure/B2954137.png)
N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine ring, which is a common feature in many pharmaceuticals and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), and a morpholine ring. The morpholine ring is attached to the pyrimidine ring via a sulfonyl group .Chemical Reactions Analysis
The chemical reactions of this compound could involve the morpholine ring, the azetidine ring, or the pyrimidine ring. For example, the morpholine ring could undergo reactions with electrophiles due to the presence of lone pair electrons on the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the morpholine ring could increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel pyrimidine-azetidinone analogues, including compounds structurally related to N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine, for potential antimicrobial and antitubercular activities. These compounds have been tested against bacterial and fungal strains, showcasing their potential as a foundation for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Anti-hyperglycemic Evaluation
Another study focused on the synthesis of novel carboximidamides derived from cyanamides linked with pyrimidine moiety, highlighting the significant reduction in serum glucose levels. These findings underscore the compound's relevance in exploring new treatments for conditions such as diabetes, demonstrating a wide application in medicinal chemistry research (Moustafa et al., 2021).
Development of Morpholine Derivatives
The development of morpholine derivatives, such as those involving sulfinamides as effective amine protecting groups, has been researched. This work facilitates the synthesis of protected morpholines, highlighting the versatility and utility of morpholine-containing compounds in synthetic organic chemistry (Fritz et al., 2011).
Structural and Spectral Analysis
Detailed structural and vibrational frequency analysis of compounds derived from cyclic amines, including morpholine, provides insights into the physical and chemical properties of these molecules. This type of research is fundamental for understanding the molecular behavior and potential applications in various scientific fields (Dabbagh et al., 2007).
Enantioselective Synthesis
The use of morpholine derivatives in enantioselective synthesis, particularly in the context of developing inhibitors for the PI3K-AKT-mTOR pathway, represents another significant application. This pathway is crucial in cancer research, and the development of selective inhibitors is a key focus area for therapeutic interventions (Hobbs et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n’-sulfonylamidines, have been reported to exhibit various biological activities, including the suppression of cell differentiation involved in bone tissue destruction, antiresorptive and antibacterial activity, as well as inhibition of dopamine transport .
Biochemical Pathways
If it indeed inhibits dopamine transport like other n’-sulfonylamidines, it could affect dopaminergic signaling pathways .
Pharmacokinetics
The presence of two morpholine rings in similar molecules was expected to significantly increase their solubility in organic solvents, which could potentially influence their absorption and distribution .
Result of Action
If it exhibits similar biological activities as other n’-sulfonylamidines, it could potentially suppress cell differentiation, exhibit antiresorptive and antibacterial activity, and inhibit dopamine transport .
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c24-18(22-11-15(12-22)21-17-5-6-19-13-20-17)14-1-3-16(4-2-14)28(25,26)23-7-9-27-10-8-23/h1-6,13,15H,7-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOVOOFLOOIPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


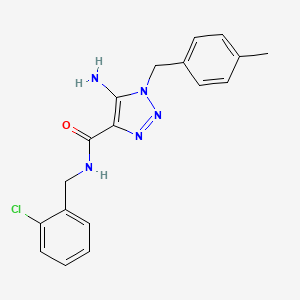
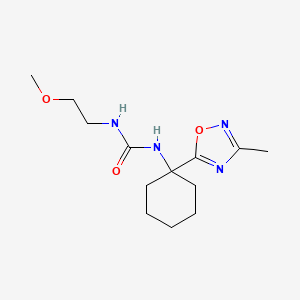
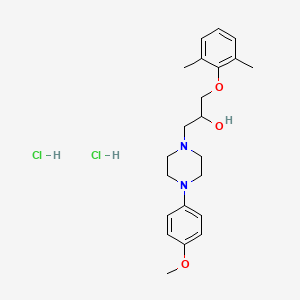
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)
![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)
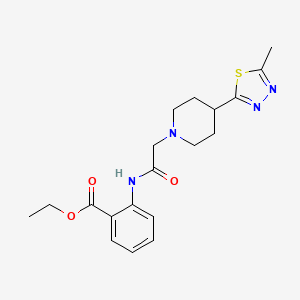
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)
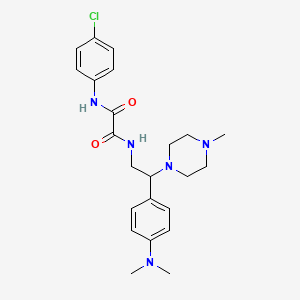
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2954074.png)
